molecular formula C8H7BrN2O B1530148 4-Bromo-7-methoxy-1H-indazole CAS No. 938062-01-2

4-Bromo-7-methoxy-1H-indazole

Cat. No.: B1530148
CAS No.: 938062-01-2
M. Wt: 227.06 g/mol
InChI Key: SIKUFDVMQXXDET-UHFFFAOYSA-N
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Description

4-Bromo-7-methoxy-1H-indazole (CAS: 938062-01-2) is a heterocyclic organic compound with the molecular formula C₈H₇BrN₂O and a molecular weight of 227.06 g/mol . It features a bicyclic indazole core substituted with a bromine atom at the 4-position and a methoxy group (-OCH₃) at the 7-position. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and other bioactive molecules . Its storage requires sealed refrigeration to maintain stability, and it poses moderate hazards, including skin/eye irritation and respiratory sensitivity (H302, H315, H319, H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methoxy-1H-indazole typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-methoxy-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction can lead to different functionalized indazoles.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 4-bromo-7-methoxy-1H-indazole exhibits significant antimicrobial activity, particularly against multidrug-resistant bacterial strains. Studies have shown that this compound can inhibit biofilm formation in resistant strains such as Escherichia coli and Staphylococcus aureus, enhancing its effectiveness when used in conjunction with conventional antibiotics . This property is crucial for developing new treatments against antibiotic-resistant infections.

Anticancer Potential

Indazole derivatives, including this compound, are being explored for their anticancer properties. The compound's ability to interact with various biological targets involved in cancer progression makes it a candidate for further investigation. For instance, some studies have highlighted its potential as an inhibitor of specific kinases associated with tumor growth .

Case Studies and Research Findings

Several studies have documented the applications of this compound in both antimicrobial and anticancer research:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound could effectively inhibit biofilm formation in resistant bacterial strains, suggesting its potential role as an adjunct therapy in treating infections caused by multidrug-resistant organisms .
  • Antitumor Activity : Another research effort focused on synthesizing novel indazole derivatives based on the 4-bromo-7-methoxy structure. Compounds derived from this framework exhibited significant inhibitory effects against various cancer cell lines, indicating that modifications to the indazole core could enhance therapeutic efficacy .

Comparative Data Table

Property This compound Similar Indazole Derivatives
Bromine Substitution YesVaries
Methoxy Group YesVaries
Antimicrobial Activity Effective against resistant strainsVaries
Anticancer Activity Significant against various cell linesVaries
Biofilm Inhibition YesVaries

Mechanism of Action

The mechanism of action of 4-Bromo-7-methoxy-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, indazole derivatives have been shown to inhibit certain kinases and other enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Indazole Derivatives

Substituent Position and Electronic Effects

The reactivity and applications of indazole derivatives are highly dependent on substituent positions and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Properties/Applications
4-Bromo-7-methoxy-1H-indazole 938062-01-2 C₈H₇BrN₂O Br (4), -OCH₃ (7) Pharmaceutical intermediate; kinase inhibitors
4-Bromo-7-fluoro-1H-indazole BD280872 C₇H₄BrFN₂ Br (4), -F (7) Enhanced lipophilicity; potential CNS drug candidate
5-Bromo-7-methoxy-1H-indazole 885279-52-7 C₈H₇BrN₂O Br (5), -OCH₃ (7) Positional isomer; altered binding affinity in kinase assays
4-Bromo-6-nitro-1H-indazole 885518-54-7 C₇H₄BrN₃O₂ Br (4), -NO₂ (6) Electron-withdrawing nitro group; precursor for amines via reduction
3-Bromo-4-methyl-7-nitro-1H-indazole 1427460-21-6 C₈H₆BrN₃O₂ Br (3), -CH₃ (4), -NO₂ (7) High reactivity for cross-coupling reactions
7-Bromo-3-iodo-4-methoxy-1H-indazole 1820896-26-1 C₈H₆BrIN₂O Br (7), I (3), -OCH₃ (4) Heavy halogen substitution; radiopharmaceutical applications

Biological Activity

4-Bromo-7-methoxy-1H-indazole is a chemical compound characterized by the presence of a bromine atom at the fourth position and a methoxy group at the seventh position of the indazole ring. This structural configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound's molecular formula is C₈H₇BrN₂O, and it has been investigated for various pharmacological applications including anti-inflammatory, antimicrobial, and potential anticancer activities.

The biological activity of this compound is primarily attributed to its inhibitory effects on nitric oxide synthases (NOS). NOS are critical enzymes involved in the production of nitric oxide (NO), a signaling molecule implicated in numerous physiological processes. Inhibition of these enzymes can have therapeutic implications for conditions associated with excessive NO production, such as inflammation and neurodegenerative diseases. Research indicates that modifications to the indazole structure can enhance its inhibitory potency against NOS, suggesting that this compound may serve as a valuable candidate for drug development targeting these pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indazole derivatives, including this compound. Compounds with similar structures have shown significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. For instance, derivatives of 4-bromo-1H-indazole were reported to exhibit strong inhibitory effects on Staphylococcus aureus and Streptococcus pyogenes, suggesting that structural modifications can lead to enhanced antibacterial efficacy .

Comparative Analysis

The following table summarizes the structural features and notable biological activities of compounds similar to this compound:

Compound NameStructure FeaturesNotable Activities
4-Bromo-1H-indazoleBromine at position 4Antimicrobial properties
7-MethoxyindazoleMethoxy group at position 7Potential anti-inflammatory effects
4-Bromo-7-nitroindazoleBromine at position 4 and nitro group at position 7Enhanced potency as NOS inhibitors
4-Bromo-7-(trifluoromethoxy)-1H-indazoleBromine at position 4 and trifluoromethoxy at position 7Unique electronic properties affecting reactivity
5-Methyl-1H-indazoleMethyl group at position 5Varies; some derivatives show anti-cancer activity

Case Studies

In a study focused on the synthesis and evaluation of indazole derivatives, several compounds were found to exhibit significant antibacterial activity against resistant strains like penicillin-resistant Staphylococcus aureus. Among these derivatives, certain compounds demonstrated up to 256-fold greater potency compared to standard antibiotics . This highlights the potential of indazoles, including this compound, in addressing antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-7-methoxy-1H-indazole, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves bromination of a methoxy-substituted indazole precursor. Key steps include:

  • Bromination : Use of N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) .
  • Protection/Deprotection : Methoxy groups may require protection (e.g., using tert-butyldimethylsilyl chloride) to prevent undesired side reactions during bromination .
  • Optimization : Yields improve with stoichiometric control (1:1 molar ratio of indazole precursor to brominating agent) and inert atmospheres (N₂/Ar) to minimize oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ ~3.9 ppm). Coupling patterns distinguish regioisomers .
  • ¹³C NMR : Confirms bromine attachment (C-Br signals at δ ~110–120 ppm) and methoxy carbon (δ ~55 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₈H₆BrN₂O⁺ at m/z 241.965) .

Q. How does the methoxy substituent at the 7-position affect the compound’s reactivity?

  • The electron-donating methoxy group increases electron density at adjacent positions, directing electrophilic substitution (e.g., bromination) to the 4-position via resonance stabilization. This regioselectivity is confirmed by computational studies (e.g., Fukui function analysis) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?

  • Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL provides unambiguous bond lengths/angles. For example:

  • The C-Br bond length (~1.89 Å) and C-O (methoxy) bond (~1.36 Å) confirm substitution patterns.
  • Hydrogen bonding networks (e.g., N-H⋯O interactions) stabilize the crystal lattice, aiding polymorph identification .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

  • Molecular Docking : Tools like AutoDock Vina assess ligand-receptor interactions. Key parameters:

  • Scoring Function : Evaluates binding energy (ΔG) for bromine’s hydrophobic interactions and methoxy’s hydrogen-bonding potential.
  • Pose Clustering : Identifies dominant binding modes (e.g., indazole N1 interaction with kinase catalytic lysine) .
    • Quantum Mechanical Calculations : Multiwfn analyzes electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions for target engagement .

Q. How do contradictory biological activity results arise among structurally similar indazole derivatives?

  • Case Study : this compound vs. 4-Bromo-5-methyl-1H-indazole :

  • Methyl vs. Methoxy Groups : Methyl’s steric hindrance reduces binding to flat active sites (e.g., ATP pockets), while methoxy’s polarity enhances solubility and target access.
  • Data Reconciliation : Compare IC₅₀ values across cell lines (e.g., MDA-MB-231 vs. HEK293) to isolate substituent effects from cell-specific uptake differences .

Q. Key Considerations for Researchers

  • Synthetic Reproducibility : Document reaction atmospheres and purification methods (e.g., column chromatography vs. recrystallization) to mitigate batch variability .
  • Data Validation : Cross-validate computational predictions (e.g., docking poses) with experimental mutagenesis or isothermal titration calorimetry (ITC) .

Properties

IUPAC Name

4-bromo-7-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-7-3-2-6(9)5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKUFDVMQXXDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Br)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733115
Record name 4-Bromo-7-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938062-01-2
Record name 4-Bromo-7-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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